5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C12H13F3O2 It is a derivative of tetrahydronaphthalene, featuring a methoxy group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves several steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride.
Preparation of 1-halo-4-methoxy butane: This involves the halogenation of 4-methoxy butanol.
Formation of Grignard reagent: The 1-halo-4-methoxy butane reacts with magnesium to form the Grignard reagent.
Final reaction: The Grignard reagent reacts with p-trifluoromethyl benzoyl chloride to produce this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Produces a ketone or aldehyde derivative.
Reduction: Results in a hydrocarbon derivative.
Substitution: Yields various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
- 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime
Uniqueness
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, such as the presence of both a methoxy group and a trifluoromethyl group on a tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13F3O2 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-methoxy-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O2/c1-17-10-6-2-5-9-8(10)4-3-7-11(9,16)12(13,14)15/h2,5-6,16H,3-4,7H2,1H3 |
InChI Key |
XGBSBGZZAIWNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2(C(F)(F)F)O |
Origin of Product |
United States |
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